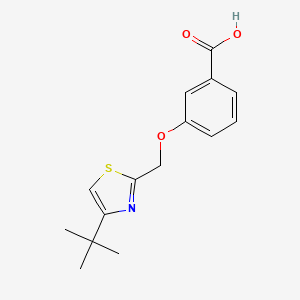

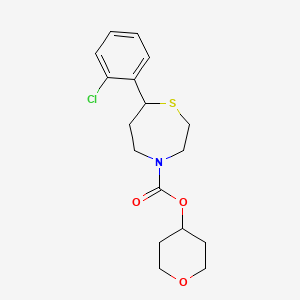

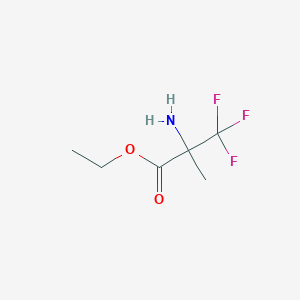

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . They also appear in various synthetic drugs .

Synthesis Analysis

Thiazoles have been synthesized in various ways. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared . Another series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized and their structures were characterized by 1H NMR, MS, and elemental analyses .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have been observed to undergo various chemical reactions. For instance, they have been used in the synthesis of compounds with antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist, bacterial DNA gyrase B inhibitor, antitumor, and cytotoxic activities .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Crystallography and Magnetism

3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a stable red solid related to the compound , has been studied for its crystallography and magnetic properties. It forms chains of nitroxide to aryl CH contacts and exhibits antiferromagnetic downturn at lower temperatures, suggesting a phase change at low temperatures or multiple competing exchange interactions (Baskett & Lahti, 2005).

Synthesis of Amino Acid Derivatives

Research on enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids, has included the use of tert-butyl bromoacetate. This process is vital for introducing nitrogen through various chemical reactions, showing the compound's role in synthesizing complex organic molecules (Arvanitis et al., 1998).

Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives, closely related to the compound of interest, have been isolated from Piper aduncum leaves. These compounds have shown significant antimicrobial and molluscicidal activities, indicating potential applications in pest control and microbial inhibition (Orjala et al., 1993).

Chemosensors for Ion Detection

A study on fluorescent imidazole-based chemosensors has utilized compounds similar to 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid for the detection of cyanide and mercury ions. These chemosensors have shown reversibility and reusability, highlighting their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Solute Transfer into Organic Solvents

Research into the solubility of various benzoic acids in organic solvents like 4-methyl-2-pentanol has provided insights into solute-solvent interactions. This information is crucial in the design of drug delivery systems and chemical synthesis processes (Qian et al., 2019).

Insect Vector Management in Agriculture

Studies have focused on the insecticidal activity of benzoic acids, such as 2(3)-tert-butyl-4-hydroxyanisole, in the management of insect vectors in stored maize. This demonstrates the compound's potential in agricultural pest control (Nesci et al., 2011).

Photophysical Dynamics in Molecular Compounds

The study of aggregation-induced emission enhancement in benzothiazole-based compounds has provided insights into intramolecular proton transfer and fluorescence enhancement. This research is relevant for the development of advanced materials and sensors (Qian et al., 2007).

Photoluminescence in Complexes

Investigations into the photoluminescence properties of complexes formed by benzoic acid derivatives have revealed the influence of different substituent groups on luminescence intensities. Such research is essential for developing new materials for optical devices (Gao et al., 2016).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. For example, some thiazole derivatives have been observed to inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Safety and Hazards

While specific safety and hazard information for “3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid” is not available, it’s important to handle all chemical compounds with appropriate safety measures. For instance, some thiazole derivatives are used in drugs, indicating that they can have biological effects .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of applications in medicinal chemistry . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name |

3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-15(2,3)12-9-20-13(16-12)8-19-11-6-4-5-10(7-11)14(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPSPEDBRZFRFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[Methyl-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2846623.png)

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)

![2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2846637.png)

![1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide](/img/structure/B2846640.png)